Lanthanum chloride, specifically in its hexahydrate form (LaCl₃·6H₂O), is an inorganic compound characterized by its white crystalline appearance. It is highly soluble in water and alcohols, making it a versatile reagent in various chemical applications. The compound consists of lanthanum ions and chloride ions, with six molecules of water associated with each formula unit. This hexahydrate form is particularly notable for its deliquescent properties, meaning it can absorb moisture from the air, leading to a solution when exposed to humid conditions .
Lanthanum chloride is considered a mild irritant and may cause skin or eye irritation upon contact. It is also moderately toxic if ingested.
Lanthanum chloride has been studied for its biological interactions, particularly in blocking divalent cation channels, such as calcium channels. This property has implications for research into cellular signaling and muscle contraction mechanisms. Additionally, lanthanum compounds have been investigated for their potential therapeutic applications in treating hyperphosphatemia in patients with chronic kidney disease due to their ability to bind phosphate ions .
The synthesis of lanthanum chloride hexahydrate can be achieved through various methods:
Lanthanum chloride hexahydrate has a variety of applications across different fields:
Research on interaction studies involving lanthanum chloride focuses on its effects on biological systems and its role as a Lewis acid in catalysis. The compound's ability to block calcium channels has been explored extensively, providing insights into its potential therapeutic roles and mechanisms of action within cellular environments .
Lanthanum chloride shares similarities with other rare earth metal chlorides but possesses unique properties that distinguish it:
Compound Name | Formula | Unique Properties |
---|---|---|
Cerium(III) Chloride | CeCl₃ | Used in glass polishing and catalysis |
Neodymium(III) Chloride | NdCl₃ | Known for magnetic properties |
Samarium(III) Chloride | SmCl₃ | Exhibits luminescent properties |
Gadolinium(III) Chloride | GdCl₃ | Utilized in medical imaging due to its magnetic properties |
Lanthanum chloride's distinct solubility characteristics and biological interactions set it apart from these similar compounds, making it particularly valuable in both research and industrial applications .
The ammonium chloride route represents one of the most established methods for preparing anhydrous lanthanum chloride, which can subsequently be converted to the hexahydrate form. This two-step process begins with heating lanthanum oxide with ammonium chloride to form an ammonium salt intermediate:
La₂O₃ + 10 NH₄Cl → 2 (NH₄)₂LaCl₅ + 6 H₂O + 6 NH₃
The ammonium salt is then converted to lanthanum trichloride by heating in vacuum at 350-400°C:
(NH₄)₂LaCl₅ → LaCl₃ + 2 HCl + 2 NH₃
A modified approach involves mixing lanthanum chloride heptahydrate or cerium chloride heptahydrate with ammonium chloride in a weight ratio of 4:1, followed by vacuum treatment using a water jet pump. This method helps remove water molecules while preventing oxidation, which can be particularly challenging when preparing anhydrous forms.
The careful control of vacuum conditions and heating rates is critical during this process. Too rapid heating may lead to partial hydrolysis and formation of lanthanum oxychloride (LaOCl) rather than the desired pure lanthanum chloride.
Another traditional approach involves the direct reaction of lanthanum oxide with chlorinating agents, most commonly hydrochloric acid. The balanced chemical equation is:
La₂O₃ + 6 HCl = 3 H₂O + 2 LaCl₃
This method offers simplicity and directness but presents challenges in controlling the hydration state. The reaction initially produces hydrated forms of lanthanum chloride. To obtain the specific hexahydrate form, careful control of reaction conditions and subsequent crystallization parameters is necessary.
For industrial production of lanthanum chloride releasing agents, a solution containing 1% La (as La₂O₃) in 2% HCl is often prepared. This solution serves as an intermediate for further processing or direct application in analytical chemistry.
Preparing anhydrous lanthanum chloride from hydrated forms involves precisely controlled dehydration processes. Thermogravimetric analysis reveals that lanthanum chloride heptahydrate undergoes stepwise dehydration with well-defined temperature ranges:
LaCl₃·7H₂O → LaCl₃·3H₂O + 4H₂O(g) (314-348 K)
LaCl₃·3H₂O → LaCl₃·H₂O + 2H₂O(g) (359-378 K)
LaCl₃·H₂O → LaCl₃(s) + H₂O(g) (390-413 K)
The vapor pressure measurements for each dehydration step have been expressed by the relations:
A critical concern during high-temperature processing is preventing hydrolysis, which occurs above 300°C and results in oxychloride formation:
LaCl₃ + H₂O → LaOCl + 2HCl↑
Advanced techniques employ dried HCl gas flowing during the dehydration process. For instance, hydrous chlorides can be sintered at 200-230°C for 6-7 hours in dried HCl atmosphere, with the crystallized water removed by the flowing HCl gas. This approach minimizes oxychloride formation that would otherwise compromise product purity.
Growing high-quality single crystals of lanthanum chloride presents significant challenges due to its hygroscopic nature. The Bridgman crystal growth process represents one advanced approach for producing high-quality crystals, particularly for applications requiring doped materials like LaCl₃:Ce³⁺.
The vertical Bridgman method under non-vacuum atmosphere involves:
This method has successfully produced crystals with dimensions up to Ø28 mm × 70 mm, demonstrating its viability for growing large-size crystals with high optical quality.
An alternative approach involves reactive crystallization of lanthanum hydroxychloride (La(OH)₂Cl) as an intermediate compound, which can be subsequently converted to lanthanum chloride. This method operates at lower temperatures and shorter cycle lengths, making it potentially more suitable for industrial-scale production.
Scaling up laboratory synthesis methods for industrial production presents several challenges:
Hygroscopicity Management: Lanthanum chloride's extreme hygroscopicity makes handling and storage difficult, particularly in humid environments. Industrial processes require specialized dry rooms or inert atmosphere handling systems to prevent moisture absorption.
Surface Area Reduction During Processing: During chlorination, the specific surface area of lanthanum-based materials decreases substantially. For example, materials with initial surface areas of 125 m²/g can decrease to just 6 m²/g after 10 hours of chlorination at 400°C. This reduction affects catalytic activity and other surface-dependent properties.
Purity Control: Maintaining high purity levels is critical for many applications, particularly in scintillation crystals and electronic materials. Trace impurities can significantly impact performance characteristics. The table below shows typical specifications for different purity grades of lanthanum chloride hexahydrate:
Parameter | 3N Purity | 3.5N Purity | 4N Purity |
---|---|---|---|
TREO | 45.00 | 45.00 | 45.00 |
LaO₂/TREO | 99.90 | 99.95 | 99.99 |
Fe₂O₃ | 0.005 | 0.001 | 0.0005 |
SiO₂ | 0.005 | 0.002 | 0.001 |
CaO | 0.02 | 0.01 | 0.005 |
SO₄²⁻ | 0.03 | 0.01 | 0.005 |
Na₂O | 0.005 | 0.002 | 0.001 |
PbO | 0.005 | 0.002 | 0.001 |
Hydrolysis Prevention: A significant challenge during synthesis is preventing the formation of oxychlorides through hydrolysis reactions. Various strategies have been developed, including using excess hydrogen chloride gas during dehydration steps and carefully controlling temperatures to remain below hydrolysis thresholds.
Thermal Decomposition Control: The thermodynamic stability of lanthanum chloride hydrates requires precise temperature control during synthesis. Differential thermal analysis and thermogravimetry studies have identified critical temperature ranges for each dehydration step, with hydrolysis becoming significant above 300°C.
LaCl₃·7H₂O undergoes a sequential dehydration process characterized by three distinct mass loss steps, as demonstrated by thermogravimetric (TG) and differential thermal analysis (DTA) (Fig. 1) [1]. The first step (41–75°C) corresponds to the loss of four water molecules, forming LaCl₃·3H₂O, followed by the release of two additional water molecules (86–105°C) to yield LaCl₃·H₂O. The final step (120–140°C) removes the remaining water molecule, producing anhydrous LaCl₃. High-temperature X-ray diffraction (HT-XRD) confirms the crystalline phases at each stage, with LaCl₃·7H₂O and LaCl₃·3H₂O matching JCPDF standards (03–0069 and 82–1200, respectively) [1]. The decomposition temperatures are heating-rate-dependent, with extrapolated zero-heating-rate values of 41°C, 86°C, and 120°C for the three steps, respectively [1].
Table 1: Dehydration steps and associated mass losses
Step | Temperature Range (°C) | Mass Loss (%) | Reaction |
---|---|---|---|
1 | 41–75 | 19.5 | LaCl₃·7H₂O → LaCl₃·3H₂O + 4H₂O |
2 | 86–105 | 9.5 | LaCl₃·3H₂O → LaCl₃·H₂O + 2H₂O |
3 | 120–140 | 4.8 | LaCl₃·H₂O → LaCl₃ + H₂O |
The enthalpy changes (ΔHᵣ) for these steps, measured via dynamic transpiration, are 246.8 ± 1.7 kJ/mol (Step 1), 141.4 ± 4.7 kJ/mol (Step 2), and 68.9 ± 3.5 kJ/mol (Step 3) [1]. These values align with calorimetric data but highlight discrepancies attributed to non-equilibrium dehydration at higher heating rates [1].
Vapor pressure measurements over LaCl₃·7H₂O and its intermediates reveal temperature-dependent stability. The water vapor pressure (pH₂O) relationships are:
These equations yield standard molar enthalpies of formation (ΔfH°) for LaCl₃·7H₂O, LaCl₃·3H₂O, and LaCl₃·H₂O as -3226 ± 13 kJ/mol, -2006 ± 11 kJ/mol, and -1381 ± 10 kJ/mol, respectively [1]. The entropy changes (ΔSᵣ) for dehydration steps (Table 2) reflect increasing disorder during water release.
Table 2: Thermodynamic parameters for dehydration reactions
Step | ΔHᵣ (kJ/mol) | ΔSᵣ (J/mol·K) |
---|---|---|
1 | 246.8 ± 1.7 | 581.8 ± 4 |
2 | 141.4 ± 4.7 | 290.8 ± 12 |
3 | 68.9 ± 3.5 | 147.1 ± 8 |
In concentrated aqueous solutions, La³⁺ ions form outer-sphere chloride complexes due to the weak coordinating ability of Cl⁻. Mass spectrometric analysis of dehydration byproducts detected no HCl release, indicating minimal inner-sphere chloride coordination [1]. This suggests that Cl⁻ primarily acts as a counterion, with La³⁺ retaining its hydration sphere. However, at high Cl⁻ concentrations (>3 M), weak ion pairs such as [La(H₂O)₈Cl]²⁺ may form, though this remains unquantified in the provided studies [1].
La³⁺ in LaCl₃·7H₂O exists in a nine-coordinate geometry, with seven water molecules directly bonded and two occupying interstitial sites [1]. During dehydration, the loss of interstitial water precedes the removal of bound water, as evidenced by the stability of LaCl₃·3H₂O and LaCl₃·H₂O intermediates. The retention of one water molecule in LaCl₃·H₂O implies a transition to an eight-coordinate structure, while anhydrous LaCl₃ adopts a six-coordinate geometry [1].
Elevated temperatures induce structural reorganization in LaCl₃ hydrates. HT-XRD reveals that LaCl₃·7H₂O transitions from an orthorhombic phase (Pnma) to monoclinic LaCl₃·3H₂O and finally to cubic LaCl₃ [1]. At temperatures exceeding 180°C, partial hydrolysis occurs, forming LaOCl as a byproduct [1]. This behavior underscores the lability of La³⁺ coordination spheres, which shrink from nine (hydrated) to six (anhydrous) with increasing dehydration.
Figure 1: Coordination geometry evolution with temperature
The dielectric constant of LaCl₃ hydrates increases with lanthanum concentration, as observed in coordinated complexes, though direct measurements for LaCl₃·7H₂O are not provided [4].
Lanthanum chloride hexahydrate demonstrates significant biochemical activity through its interaction with cellular calcium homeostasis mechanisms. The compound functions as a potent calcium channel blocker, specifically targeting L-type calcium channels while exhibiting minimal effect on T-type channels [1]. Research conducted on planaria models revealed that lanthanum chloride exerts its toxic effects primarily through L-type calcium channels, with concentrations ranging from 0.01 to 1.0 millimolar producing measurable biological responses [1].
The mechanism of calcium channel blockade involves the trivalent lanthanum ion binding to calcium channel sites, effectively preventing calcium influx into cells . This blockade results in significant alterations to intracellular calcium concentrations, with studies demonstrating that lanthanum chloride treatment at concentrations of 0.01-1.0 millimolar causes substantial elevation of intracellular calcium levels [3]. The calcium overload phenomenon occurs through a complex mechanism where lanthanum ions disrupt normal calcium homeostasis, leading to excessive calcium accumulation within mitochondria [3].
Primary neuronal studies have demonstrated that lanthanum chloride treatment induces mitochondrial calcium overload at concentrations of 0.25-1.0 millimolar, resulting in mitochondrial dysfunction and subsequent cellular damage [3]. The compound's ability to interfere with calcium-dependent signaling pathways has implications for understanding cellular stress responses and mitochondrial function regulation [4]. Research has shown that lanthanum chloride can alter the morphology of nano-hydroxyapatite, thereby affecting calcium-dependent cellular processes and mitochondrial calcium handling [4].
Lanthanum chloride hexahydrate exerts profound effects on mitochondrial dynamics, triggering a cascade of events that culminate in apoptotic cell death. Studies on primary cortical neurons have demonstrated that lanthanum chloride treatment at concentrations of 0.1-1.0 millimolar results in collapsed mitochondrial membrane potential, a hallmark of mitochondrial dysfunction [3]. This collapse occurs through disruption of the electron transport chain and subsequent loss of proton gradient across the inner mitochondrial membrane [5].
The compound induces mitochondrial apoptotic pathways through multiple mechanisms. Research has shown that lanthanum chloride treatment leads to the release of cytochrome c from mitochondria into the cytosol, a critical event in the intrinsic apoptotic pathway [3] [5]. This release occurs within the context of mitochondrial membrane permeabilization, where lanthanum-induced stress compromises mitochondrial integrity [5]. The cytochrome c release is accompanied by activation of caspase-3, the primary executioner caspase in apoptotic cell death [3].
Lanthanum chloride significantly alters the expression of proteins within the Bcl-2 family, which are key regulators of mitochondrial apoptosis. Studies have demonstrated that the compound upregulates pro-apoptotic Bax protein while downregulating anti-apoptotic Bcl-2 protein, resulting in an altered Bax/Bcl-2 ratio that favors apoptotic cell death [3] [5]. This imbalance disrupts the delicate equilibrium between pro-survival and pro-death signals within cells, ultimately leading to mitochondrial dysfunction and apoptosis [5].
The compound also induces reactive oxygen species generation, contributing to oxidative stress and further compromising mitochondrial function [3]. Research has shown that lanthanum chloride treatment results in increased production of reactive oxygen species, which can damage mitochondrial components and exacerbate mitochondrial dysfunction [3]. Additionally, lanthanum chloride has been shown to inhibit thioredoxin reductase, an important antioxidant enzyme, with half-maximal inhibitory concentrations of 1.75 and 7.46 micromolar for cytosolic and mitochondrial forms, respectively [6].
Studies have revealed that lanthanum chloride affects mitochondrial dynamics by altering the expression of mitochondrial-associated membrane proteins, including VAPB-PTPIP51, BAP31-FIS1, and MFN2-MFN1 [7]. These proteins play crucial roles in mitochondrial fission, fusion, and autophagy processes, and their dysregulation contributes to abnormal mitochondrial morphology and function [7]. The compound has been shown to decrease the expression of these key regulatory proteins, leading to impaired mitochondrial dynamics and subsequent cellular dysfunction [7].
Lanthanum chloride hexahydrate plays a crucial role in petroleum refining processes, particularly in fluid catalytic cracking units where it enhances catalyst performance and longevity. In fluid catalytic cracking applications, lanthanum-based catalysts demonstrate superior resistance to deactivation by sulfur and nitrogen compounds commonly found in heavy crude oil feedstocks [8] [9]. The incorporation of lanthanum chloride into catalytic systems significantly extends catalyst life while maintaining high activity levels for converting complex hydrocarbons into valuable lighter products such as gasoline and diesel fuel [9].
The compound has been identified as an effective catalyst for the high-pressure oxidative chlorination of methane to chloromethane using hydrochloric acid and oxygen [8] [10]. This process represents a direct conversion route that eliminates the need for multi-step synthesis pathways, offering improved energy efficiency and reduced waste production [8]. Research has demonstrated that lanthanum chloride exhibits high selectivity in methane oxidation reactions, achieving favorable product distributions while minimizing unwanted side reactions [11].
Studies on methane oxychlorination have revealed that lanthanum-europium solid solution catalysts demonstrate synergistic effects, with lanthanum acting as a chlorine buffer that enhances the activity of active metal phases [11]. The incorporation of lanthanum into europium-based catalysts improved methyl chloride yield and selectivity, with optimal performance observed at equal lanthanum-europium ratios [11]. This synergistic effect results from the facile chlorination of lanthanum compounds, which provides a readily available source of chlorine for the active catalytic sites [11].
The catalytic performance of lanthanum chloride in methane oxidation has been demonstrated under various operating conditions, with research showing that lanthanum-modified catalysts maintain activity across a wide temperature range while exhibiting excellent thermal stability [11]. The compound's ability to undergo rapid chlorination and dechlorination cycles makes it particularly suitable for oxidative chlorination reactions, where it can serve as both a catalyst and a chlorine reservoir [11].
Lanthanum chloride hexahydrate functions as a highly effective Lewis acid catalyst for various organic synthesis reactions, offering significant advantages over conventional Lewis acids in terms of reaction conditions and product yields. The compound's Lewis acidic properties arise from the electron-deficient nature of the trivalent lanthanum ion, which can coordinate with electron-rich species to activate substrates for nucleophilic attack [12] [13].
In organic synthesis applications, lanthanum trichloride has been successfully employed as a mild Lewis acid catalyst for converting aldehydes to acetals under room temperature conditions [10]. This transformation represents a significant improvement over traditional methods that require harsh conditions or toxic reagents, demonstrating the compound's ability to facilitate reactions under environmentally benign conditions [10]. The catalyst's efficiency in acetal formation has been attributed to its ability to activate carbonyl groups while maintaining stability in the presence of moisture [12].
The compound has proven particularly effective in the synthesis of enaminone derivatives, which are important intermediates in pharmaceutical and fine chemical production [13]. Research has demonstrated that lanthanum trichloride catalyzes the formation of beta-enaminones and beta-enaminoesters from beta-dicarbonyl compounds and various amines with excellent yields and selectivity [13]. The reactions proceed smoothly at room temperature in methylene dichloride solvent, highlighting the mild reaction conditions enabled by lanthanum chloride catalysis [13].
Lanthanum chloride exhibits remarkable water tolerance compared to traditional Lewis acids, making it particularly valuable for reactions involving aqueous or partially aqueous systems [12]. This property extends its applicability to a broader range of synthetic transformations and reduces the need for stringent anhydrous conditions [12]. The compound's Lewis acid strength can be modulated through coordination with various ligands, allowing for fine-tuning of catalytic activity for specific applications [14].
Studies have shown that lanthanum-based Lewis acid catalysts can be successfully recovered and reused multiple times without significant loss of activity [14]. This recyclability, combined with the relatively low toxicity of lanthanum compounds compared to many transition metal catalysts, makes lanthanum chloride an attractive option for sustainable organic synthesis [14]. The compound's ability to activate various functional groups while maintaining selectivity has led to its application in complex multi-step syntheses where traditional catalysts might prove inadequate [14].
Lanthanum chloride hexahydrate demonstrates exceptional efficacy in environmental remediation applications, particularly for the removal and transformation of various pollutants including nitrogen oxides, volatile organic compounds, and phosphate ions. The compound's unique chemical properties enable it to participate in multiple remediation mechanisms, ranging from direct chemical precipitation to catalytic transformation processes [15].
For nitrogen oxide remediation, lanthanum-based catalysts have been incorporated into selective catalytic reduction systems where they enhance the conversion of nitrogen oxides to harmless nitrogen and water vapor [16]. Research has demonstrated that lanthanum-containing catalysts exhibit improved low-temperature activity and sulfur resistance compared to conventional catalysts, making them particularly suitable for industrial flue gas treatment applications [16]. The compound's ability to maintain catalytic activity under varying temperature and compositional conditions contributes to its effectiveness in real-world emission control scenarios [16].
In volatile organic compound treatment, lanthanum chloride participates in catalytic oxidation processes that convert harmful organic pollutants into carbon dioxide and water [17] [18]. Studies have shown that lanthanum-modified catalysts demonstrate superior performance in the deep oxidation of volatile organic compounds, achieving high conversion rates at relatively low temperatures [17]. The presence of lanthanum enhances the formation of oxygen vacancies and active sites that facilitate the complete oxidation of organic pollutants [17].
For phosphate ion removal, lanthanum chloride exhibits remarkable efficiency through precipitation mechanisms. The compound forms highly stable lanthanum phosphate precipitates according to the reaction: La³⁺ + PO₄³⁻ → LaPO₄ [19] [20]. Research has demonstrated that lanthanum chloride can reduce phosphate concentrations from 6.2 milligrams per liter to 0.22 milligrams per liter, achieving removal efficiencies exceeding 95% [21]. The precipitation process occurs rapidly, with equilibrium reached within 20 minutes of contact time [21].
The mechanism of phosphate removal involves the formation of lanthanum phosphate (LaPO₄) precipitates, which can exist in different crystalline forms depending on reaction conditions. Under typical environmental conditions, the precipitate forms as rhabdophane (LaPO₄·0.5H₂O), which subsequently transforms to the more stable monazite structure (LaPO₄) at elevated temperatures [22]. This transformation ensures long-term stability of the precipitated phosphate, preventing re-release into the environment [22].
Lanthanum chloride has been successfully applied for the removal of phosphate ions from various water sources, including domestic sewage, industrial wastewater, and swimming pool water [19] [21]. The compound's effectiveness extends across a wide pH range (3-8), making it suitable for diverse environmental conditions [23]. Research has shown that lanthanum-based treatment can achieve phosphate removal efficiencies of 90-99% across different water matrices [20].
Lanthanum chloride hexahydrate demonstrates superior performance compared to conventional adsorbents in environmental remediation applications, particularly for phosphate removal and water treatment. Comparative studies have consistently shown that lanthanum-modified adsorbents achieve significantly higher adsorption capacities and removal efficiencies than traditional materials [21] [24].
Research comparing lanthanum chloride-modified activated carbon with conventional activated carbon revealed dramatic differences in adsorption performance. Lanthanum-modified materials achieved adsorption capacities of 43.61 milligrams per gram compared to only 5.79 milligrams per gram for unmodified activated carbon [21]. This represents a seven-fold improvement in adsorption capacity, demonstrating the significant enhancement provided by lanthanum modification [21].
Studies on lanthanum-loaded biochar showed even more impressive results, with adsorption capacities reaching 666.67 milligrams per gram, representing a 30-fold improvement over pristine biochar [24]. The enhanced performance results from the introduction of lanthanum-containing functional groups that specifically target phosphate ions through both electrostatic attraction and complexation mechanisms [24]. These mechanisms involve the formation of inner-sphere complexes between lanthanum ions and phosphate groups, providing strong and selective binding [24].
Comparative analysis of regeneration performance reveals that lanthanum-modified adsorbents maintain superior stability over multiple use cycles. Lanthanum-modified materials typically retain 74-75% of their original adsorption capacity after five regeneration cycles, while conventional adsorbents show significant degradation, maintaining only 25-50% of their initial performance [21] [24]. This enhanced regenerability translates to improved long-term economic viability and reduced waste generation [21].
The pH operating range represents another significant advantage of lanthanum-modified adsorbents. While conventional materials typically function effectively only within narrow pH ranges (pH 6-8), lanthanum-modified adsorbents maintain high performance across broader pH ranges (pH 3-8) [21] [24]. This broader operating range increases the versatility of lanthanum-based systems and reduces the need for pH adjustment in treatment applications [23].
Cost-effectiveness analysis reveals that while lanthanum-modified adsorbents have higher initial costs, their superior performance and longevity result in better long-term economics [21]. The enhanced adsorption capacity means that smaller quantities of adsorbent material are required to achieve equivalent treatment objectives, reducing both material and handling costs [25]. Additionally, the improved regenerability reduces replacement frequency, further enhancing economic viability [21].
Studies comparing lanthanum chloride with conventional coagulants such as ferric chloride have demonstrated superior performance in terms of both efficiency and sludge production. Research conducted on meat processing wastewater showed that lanthanum chloride achieved equivalent phosphate removal with approximately 32% less chemical consumption by mass compared to ferric chloride [25]. Furthermore, lanthanum chloride produced significantly more compact sludge, requiring approximately 60% less settling volume than ferric chloride [25].
The selectivity of lanthanum-based adsorbents represents another key advantage over conventional materials. While traditional adsorbents may remove multiple species non-selectively, lanthanum-modified systems demonstrate high selectivity for phosphate ions even in the presence of competing anions [21]. This selectivity reduces interference from other water constituents and ensures consistent performance across varying water compositions [26].